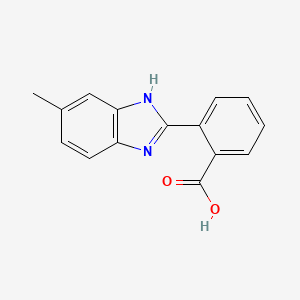

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid

Description

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREFEFKHWHPJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the benzimidazole ring can be oxidized to form a carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

Oxidation: 2-(6-carboxy-1H-1,3-benzodiazol-2-yl)benzoic acid.

Reduction: 2-(6-methyl-1,3-dihydro-1H-1,3-benzodiazol-2-yl)benzoic acid.

Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-benzimidazol-1-yl)benzoic acid

- 2-(1H-benzimidazol-2-yl)benzoic acid

- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Uniqueness

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid is unique due to the presence of a methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Biological Activity

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid is an organic compound with potential biological activities that have garnered research interest. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a benzodiazole moiety which is known for various pharmacological activities. The compound is characterized by its ability to interact with biological targets due to its unique structural features.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzodiazole structure. For instance, derivatives of benzodiazole have shown significant inhibitory effects on various cancer cell lines. While specific data for this compound is limited, related compounds exhibit promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activities of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | KG1 | 25.3 | Enzymatic inhibition |

| Compound 119 | HT29 | 20 | ERK1/2 inhibition |

| Compound 114 | BRAFV600-mutant melanoma | 400 mg/day | Antitumor activity |

Enzymatic Inhibition

Benzodiazole derivatives often exhibit inhibitory effects on various enzymes involved in cancer progression. For example, certain derivatives have been documented to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values as low as 4.1 nM, indicating strong enzymatic activity against these targets .

The mechanisms through which this compound may exert its effects are likely similar to those observed in related compounds:

- Inhibition of Kinases : Many benzodiazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for tumor growth and survival.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.

Case Studies and Research Findings

A comprehensive review of indazole-containing derivatives has provided insights into the biological activities associated with this class of compounds. While direct studies on this compound are sparse, the following findings from related research highlight the potential for similar activities:

- FGFR Inhibition : A study demonstrated that certain indazole derivatives showed potent inhibition of FGFRs with IC50 values significantly below 100 nM . This suggests that this compound may share similar inhibitory properties.

- Selectivity Against CDK8 : Another derivative exhibited selectivity against cyclin-dependent kinase 8 (CDK8), highlighting the potential for selective targeting in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via diazotization and coupling reactions. For example, diazotization of substituted benzothiazole amines (e.g., 4,6-disubstituted-2-amino benzothiazole) with NaNO₂ in acidic media (0–5°C), followed by coupling with 2-hydroxy benzoic acid derivatives, yields analogous azo-benzothiazolyl benzoic acids . Optimization involves controlling pH, temperature, and stoichiometry. For heterocyclic derivatives like benzodiazoles, microwave-assisted synthesis or transition-metal catalysis may improve yields and regioselectivity .

Q. How is the purity and structural integrity of this compound validated experimentally?

Key methods include:

- Elemental analysis (C, H, N) to confirm empirical formula .

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm⁻¹, benzodiazole C=N stretch at ~1600 cm⁻¹) .

- ¹H-NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .

- UV-Vis spectroscopy to detect π→π* transitions in the benzodiazole moiety (λmax ~250–300 nm) .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A ligand for metal coordination complexes due to its carboxylate and heterocyclic nitrogen donors .

- A precursor for bioactive molecules (e.g., antitumor agents, enzyme inhibitors) via functionalization of the benzoic acid or benzodiazole groups .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural determination of this compound?

Use the SHELX suite (SHELXT for space-group determination, SHELXL for refinement):

- Apply TWIN/BASF commands for twinned data .

- Use ISOR/SUMP restraints to manage thermal motion in disordered regions .

- Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How to address contradictions between experimental and computational data (e.g., DFT vs. spectroscopic results)?

- UV-Vis/FTIR discrepancies : Re-examine solvent effects (e.g., polarity shifts in experimental vs. gas-phase DFT calculations) .

- NMR splitting anomalies : Consider dynamic effects (e.g., tautomerism in benzodiazole) or coupling constants not captured in static DFT models .

- Cross-validate with Hammett parameters to correlate substituent effects with experimental pKa values .

Q. What strategies are effective for studying its interactions with biological targets (e.g., DNA)?

- UV-Vis titration : Monitor hypochromic shifts upon DNA binding (intercalation) .

- Viscometry : Measure DNA elongation to distinguish intercalation vs. groove binding .

- Molecular docking (AutoDock/Vina) : Compare binding energies of substituent variants (e.g., methyl vs. halogen groups) .

Q. How to interpret complex splitting patterns in NMR spectra of derivatives?

- ²D-COSY/HMBC : Resolve coupling between benzodiazole protons and adjacent substituents .

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation in triazole-linked derivatives) .

- Simulation tools (MestReNova) : Compare experimental data with predicted splitting using coupling constants (J = 2–10 Hz for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.